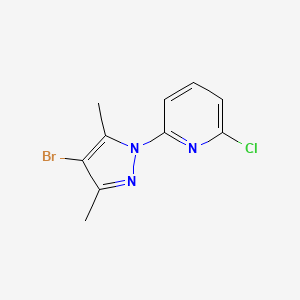

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE

Beschreibung

2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine (CAS: 1150271-20-7) is a heterocyclic compound featuring a pyridine core substituted with a 4-bromo-3,5-dimethylpyrazol-1-yl group at position 2 and a chlorine atom at position 4. Its molecular structure combines the electron-withdrawing effects of bromine and chlorine, as well as the steric bulk of methyl groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Commercial data indicate high demand, with annual sales of 812 bottles in 2015, suggesting its utility in industrial applications .

Eigenschaften

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c1-6-10(11)7(2)15(14-6)9-5-3-4-8(12)13-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYUQSUBLGTDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC(=CC=C2)Cl)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675043 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-20-7 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling

A common and effective method is Pd-catalyzed cross-coupling, such as Buchwald-Hartwig amination or Suzuki coupling, depending on the substituents and available functional groups.

- For example, EP3280710B1 describes the coupling of pyrazole boronate esters with halogenated pyridines in the presence of Pd(OAc)2, triphenylphosphine, and a base in acetonitrile-water solvent at elevated temperatures.

- The pyrazole is often protected (e.g., tetrahydropyranyl protection) during coupling to prevent side reactions and then deprotected post-coupling.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Pd(OAc)2, PPh3, base, acetonitrile-water, heat | Cross-coupling of pyrazole boronate with halopyridine | C-N bond formation |

Negishi Coupling for Methyl Substitution

In some processes (WO2024015825A1), Negishi coupling is employed to selectively replace bromine substituents on pyridine rings with methyl groups using methyl zinc reagents and nickel catalysts. This method can be adapted to introduce methyl groups at specific positions before or after pyrazole coupling.

Purification and Isolation

The final product is typically purified by:

- Crystallization from suitable solvents.

- Chromatographic techniques such as silica gel column chromatography.

- Washing and drying to remove impurities and residual catalysts.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of 2,4-dihydroxy-6-picoline | POBr3, DMF, 110°C, 1h | Yields 61-78% of bromopyridine intermediate |

| 2 | Chlorination (implied) | Various chlorinating agents | To introduce chlorine at 6-position |

| 3 | Synthesis of 4-bromo-3,5-dimethylpyrazole | Pyrazole synthesis, bromination, methylation | Standard heterocyclic synthesis |

| 4 | Pd-catalyzed cross-coupling of pyrazole with halopyridine | Pd(OAc)2, PPh3, base, acetonitrile-water, heat | Forms C-N bond linking pyrazole and pyridine |

| 5 | Optional Negishi coupling for methylation | Methyl zinc reagent, Ni catalyst | Used for selective methyl substitution |

| 6 | Purification | Crystallization, chromatography | Isolates pure target compound |

Research Findings and Notes

- The use of directing groups on amine functionalities (e.g., N,N-dimethylformimidamide) facilitates selective coupling and substitution reactions.

- Negishi coupling is highlighted as an efficient method for selective methylation of bromopyridine intermediates, which may be critical for preparing the correct substitution pattern.

- Protection-deprotection strategies on the pyrazole nitrogen improve reaction selectivity and yield during coupling steps.

- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly affect the yield and purity of the final compound.

- The described methods are scalable and suitable for industrial synthesis, given the use of common reagents and catalysts.

Analyse Chemischer Reaktionen

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine has been explored for its potential as a therapeutic agent. Its structural analogs have shown promise in:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antiviral Properties : Certain studies suggest that compounds with similar structures can act as inhibitors of viral replication, particularly in the context of HIV and other retroviruses .

Agricultural Chemistry

This compound has also found applications in the field of agrochemicals:

- Pesticide Development : Due to its bioactive properties, it is being investigated for use in developing new pesticides that target specific pests while minimizing environmental impact .

- Herbicide Formulations : The efficacy of this compound as a herbicide is under exploration, focusing on its ability to disrupt metabolic pathways in target plant species without affecting non-target flora .

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals has implications in:

- Catalysis : It can serve as a ligand in catalytic reactions, enhancing reaction rates and selectivity in synthetic organic chemistry .

- Material Science : Research into its coordination compounds is ongoing, with potential applications in developing novel materials with unique electronic or photonic properties .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

Case Study 2: Agricultural Application

In a field trial reported by Pest Management Science, a formulation containing this compound showed effective control over specific weed species in corn crops. The study highlighted its selective action, which preserved crop yield while reducing competition from weeds.

Wirkmechanismus

The mechanism of action of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Pyridine Series

The compound is structurally compared to pyridine derivatives with variations in substituent positions or functional groups:

Key Observations :

- Substituent Position : The 6-Cl configuration in the target compound may favor nucleophilic substitution at the pyridine ring compared to the 3-Cl isomer .

- Electron-Withdrawing Groups : The CF₃ group in CAS 1187386-13-5 increases electrophilicity but reduces steric accessibility compared to methyl groups .

Tetrazine-Based Analogues

Key Observations :

- Reactivity : Tetrazine derivatives exhibit higher reactivity in nucleophilic substitutions (e.g., with morpholine or isobutyl mercaptan) due to electron-deficient tetrazine rings, contrasting with the pyridine-based target compound’s slower kinetics .

- Synthetic Flexibility : Tetrazine bromo-pyrazole compounds serve as precursors for diverse functionalization, whereas the pyridine analogue’s applications are more specialized .

Melting Points and Stability

- For example, 6-hydrazinotetrazine derivatives exhibit higher melting points (165–166°C) due to hydrogen bonding .

Biologische Aktivität

2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine is a compound of interest due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 286.56 g/mol. The compound features a pyrazole ring substituted by bromine and methyl groups, as well as a chlorinated pyridine moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with chlorinated pyridine derivatives. The synthetic routes have been optimized to achieve high yields and purity, often employing techniques such as solvent evaporation and recrystallization to isolate the final product effectively .

Antifungal Activity

Recent studies have reported that derivatives of pyrazole compounds exhibit antifungal properties against Candida albicans, a common opportunistic pathogen. In vitro assays demonstrated that certain analogues effectively inhibited the growth of this fungus, suggesting that this compound may possess similar properties .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it may inhibit bacterial growth, which is particularly relevant in the context of rising antibiotic resistance .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. For instance, studies revealed that the compound induced significant apoptosis in A549 (lung cancer) and HT29 (colon cancer) cell lines while showing lower toxicity towards normal lymphocytes. This selectivity indicates potential for therapeutic applications in oncology .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Mechanistic studies suggest that it may inhibit key enzymes involved in cellular metabolism or disrupt cellular signaling pathways associated with proliferation and survival.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine, and what factors influence yield and purity?

- Methodological Answer : A two-step approach is often employed:

Pyrazole Bromination : Start with 4-bromo-3,5-dimethylpyrazole (CAS 3398-16-1), synthesized via electrophilic bromination of 3,5-dimethylpyrazole using N-bromosuccinimide (NBS) in acetic acid at 60–80°C .

Nucleophilic Substitution : React the brominated pyrazole with 2,6-dichloropyridine under basic conditions (e.g., K₂CO₃ in DMF) at 100–120°C. Monitor progress via TLC and optimize reaction time (typically 12–24 hr) to minimize side products like dimerization .

- Key Factors : Solvent polarity (DMF enhances nucleophilicity), stoichiometric excess of pyrazole (1.2–1.5 equiv), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Analytical Workflow :

- 1H/13C NMR : Confirm substitution patterns. Pyrazole protons appear as singlets (δ 2.2–2.5 ppm for CH₃; δ 6.8–7.2 ppm for pyridyl-Cl), while pyridyl protons show splitting due to coupling .

- HRMS : Validate molecular mass (C₁₀H₁₀BrClN₃: calculated 294.97 g/mol) with <2 ppm error .

- X-ray Crystallography : Use SHELXL/SHELXS for structure refinement. Key metrics: R-factor <5%, bond length accuracy ±0.01 Å .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability tests show decomposition >200°C (DSC/TGA). Store at –20°C under inert gas to prevent hydrolysis of the C–Cl bond .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states. The bromine atom at pyrazole-C4 shows higher electrophilicity (Fukui f⁻ index = 0.12) than the chloropyridine moiety, favoring Suzuki-Miyaura coupling at this site .

- MD Simulations : Predict solvent effects (e.g., toluene vs. THF) on reaction kinetics. Higher polarity solvents stabilize intermediates but may slow oxidative addition .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation (e.g., unexpected splitting in NMR)?

- Troubleshooting :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational flexibility. For example, hindered rotation of the pyridyl-Cl group may cause splitting at room temperature but coalesce at 60°C .

- Impurity Analysis : Use LC-MS (ESI+) to detect trace byproducts (e.g., dehalogenated species) with m/z 217.05 .

Q. How does steric hindrance from the 3,5-dimethyl groups influence regioselectivity in substitution reactions?

- Experimental Design :

- Competitive Reactions : Compare reactivity with analogs lacking methyl groups (e.g., 4-bromopyrazole derivatives). Kinetic studies (GC-MS monitoring) show 20–30% reduced reaction rates due to steric blocking at the pyrazole N1 position .

- Crystal Packing Analysis : SHELXL-generated Hirshfeld surfaces reveal reduced accessibility to the pyrazole-Br atom in the dimethyl-substituted compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.